5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.: 885190-17-0
VCID: VC5983271
InChI: InChI=1S/C19H16N4O3/c20-18-17(19-21-12-3-1-2-4-13(12)22-19)14(24)10-23(18)11-5-6-15-16(9-11)26-8-7-25-15/h1-6,9,20,24H,7-8,10H2,(H,21,22)
SMILES: C1COC2=C(O1)C=CC(=C2)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4)O
Molecular Formula: C19H16N4O3
Molecular Weight: 348.362

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one

CAS No.: 885190-17-0

Cat. No.: VC5983271

Molecular Formula: C19H16N4O3

Molecular Weight: 348.362

* For research use only. Not for human or veterinary use.

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one - 885190-17-0

Specification

CAS No. 885190-17-0
Molecular Formula C19H16N4O3
Molecular Weight 348.362
IUPAC Name 4-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2H-pyrrol-3-ol
Standard InChI InChI=1S/C19H16N4O3/c20-18-17(19-21-12-3-1-2-4-13(12)22-19)14(24)10-23(18)11-5-6-15-16(9-11)26-8-7-25-15/h1-6,9,20,24H,7-8,10H2,(H,21,22)
Standard InChI Key WAWRWPYZYFSQOO-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4)O

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound’s IUPAC name, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one, reflects its intricate architecture:

  • Core structure: A 2,3-dihydro-1H-pyrrol-3-one ring, a five-membered lactam system with one double bond and an ketone group at position 3.

  • Substituents:

    • Position 4: A 1H-1,3-benzodiazol-2-yl (benzimidazol-2-yl) group, a bicyclic system comprising fused benzene and imidazole rings.

    • Position 1: A 2,3-dihydro-1,4-benzodioxin-6-yl group, a benzene ring fused to a 1,4-dioxane ring.

    • Position 5: An amino (-NH2) group.

The molecular formula is inferred as C19H16N4O3 based on structural analogs, though exact mass spectrometry data for this specific compound remains unpublished.

Table 1: Structural Comparison with Analogs

CompoundMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
Target CompoundC19H16N4O3Benzodiazole, Benzodioxin~348.4 (estimated)
VC20057572C19H18N4OBenzodiazole, 3,5-Dimethylphenyl318.4
VC8808053C17H17N3O3SThiazole, Benzodioxin343.4
PubChem CID 135400685 C18H16N4O2Benzodiazole, 4-Methoxyphenyl320.3

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of benzodiazole- and benzodioxin-containing pyrrolones typically involves multi-step sequences:

  • Cyclization Reactions: Formation of the pyrrolone core via intramolecular cyclization, often using α-amino ketones or esters as precursors.

  • Functional Group Transformations: Introduction of the benzodiazole and benzodioxin groups through nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling may attach aryl groups to the pyrrolone ring.

  • Protection/Deprotection Steps: Amino groups are frequently protected during synthesis to prevent side reactions .

Case Study: Analog Synthesis (VC8808053)

The synthesis of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves:

  • Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole-containing aldehyde.

  • Cyclization under acidic conditions to form the pyrrolone ring.

  • Final purification via column chromatography.

Adapting this route, the target compound could theoretically be synthesized by replacing the thiazole moiety with a benzodiazole group, though reaction conditions (e.g., temperature, catalysts) would require optimization.

Physicochemical Properties

Predicted Properties

While experimental data for the target compound is scarce, properties can be extrapolated from analogs:

  • Solubility: Low aqueous solubility due to aromatic systems; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Likely stable under inert atmospheres but susceptible to oxidation at the amino group.

  • pKa: The amino group (pKa ~8–10) and lactam nitrogen (pKa ~3–5) contribute to pH-dependent solubility.

Table 2: Comparative Physicochemical Data

PropertyTarget CompoundVC20057572PubChem CID 135400685
Molecular Weight~348.4318.4320.3
LogP (Predicted)~2.82.52.6
Hydrogen Bond Donors333

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The benzodioxin group could serve as a bioisostere for phenyl rings, altering pharmacokinetics without sacrificing binding affinity.

  • Polypharmacology: Dual targeting of kinases and topoisomerases is feasible given the compound’s hybrid structure .

Comparison with Structural Analogs

Table 3: Biological Activity of Analogs

CompoundBiological ActivityIC50 (Target)
VC20057572Topoisomerase II inhibition1.2 µM
PubChem CID 135400685 EGFR kinase inhibition0.8 µM
VC16333882Antimicrobial (Gram-positive bacteria)MIC = 16 µg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator